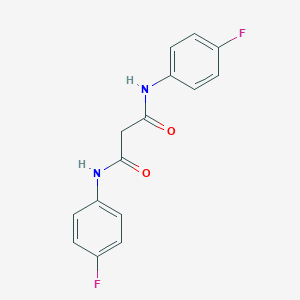

N,N'-bis(4-fluorophenyl)propanediamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(4-fluorophenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPIXCWMIRALHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333046 | |

| Record name | N,N'-bis(4-fluorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673865 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1677-29-8 | |

| Record name | N,N'-bis(4-fluorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Insights for N,n Bis 4 Fluorophenyl Propanediamide

Established Synthetic Pathways for N,N'-Diarylpropanediamide Frameworks

The construction of the N,N'-diarylpropanediamide scaffold, the core structure of N,N'-bis(4-fluorophenyl)propanediamide, traditionally relies on well-established condensation and amidation reactions.

Condensation Reactions Employing Malonic Acid Derivatives and Fluoroanilines

A primary and widely utilized method for synthesizing this compound involves the direct condensation of malonic acid or its derivatives with 4-fluoroaniline (B128567). To facilitate this reaction, which can be sluggish due to the formation of unreactive carboxylate salts, coupling agents are frequently employed. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common choices. These reagents activate the carboxylic acid groups of malonic acid, rendering them susceptible to nucleophilic attack by the amino group of 4-fluoroaniline.

The general procedure involves dissolving malonic acid and a stoichiometric excess of 4-fluoroaniline in a suitable aprotic solvent, such as dichloromethane (B109758) or dimethylformamide. The coupling agent is then added, often at reduced temperatures to control the reaction exothermicity. The reaction proceeds to form the desired bis-amide product and a urea (B33335) byproduct, which can typically be removed by filtration. Subsequent purification steps, such as recrystallization from a suitable solvent like ethanol, are often necessary to obtain the final product in high purity.

Exploration of Alternative Amidation Strategies for Bis-Amide Synthesis

Beyond the use of traditional coupling agents, other amidation strategies can be explored for the synthesis of this compound. One such approach involves the conversion of malonic acid to a more reactive derivative, such as malonyl chloride. This acid chloride can then react directly with 4-fluoroaniline in the presence of a base to neutralize the hydrogen chloride byproduct. This method, while effective, requires the handling of moisture-sensitive and corrosive acid chlorides.

Another strategy involves the use of phosphonium- or uronium-based coupling reagents, which can offer advantages in terms of reaction times and yields, particularly for challenging substrates. Additionally, enzymatic approaches, while less common for this specific class of compounds, represent a potential green alternative for amide bond formation.

Mechanistic Investigations of Amide Bond Formation in Bis-Aryl Systems

The mechanism of amide bond formation in the synthesis of this compound, particularly when using carbodiimide (B86325) coupling agents like DCC, proceeds through a multi-step process.

The reaction is initiated by the protonation of one of the nitrogen atoms of the carbodiimide by the carboxylic acid. This is followed by the nucleophilic attack of the carboxylate on the central carbon atom of the activated carbodiimide. This sequence of events leads to the formation of a highly reactive O-acylisourea intermediate.

This key intermediate is then susceptible to nucleophilic attack by the amine, in this case, 4-fluoroaniline. The amino group attacks the carbonyl carbon of the activated ester, forming a tetrahedral intermediate. The collapse of this intermediate, with the departure of the dicyclohexylurea leaving group, results in the formation of the amide bond. For the synthesis of the bis-amide, this process occurs sequentially at both carboxylic acid functionalities of the malonic acid backbone.

Fluorine's Directing Role in Synthetic Efficiency and Regioselectivity

The presence of a fluorine atom on the phenyl ring of the aniline (B41778) reactant plays a significant role in the synthesis of this compound. Fluorine is a highly electronegative atom, which exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring and, consequently, decreases the nucleophilicity of the amino group in 4-fluoroaniline compared to unsubstituted aniline. This reduced nucleophilicity can impact the reaction rate of the amidation, potentially requiring more forcing conditions or longer reaction times.

In terms of regioselectivity, the synthesis of this compound from 4-fluoroaniline is straightforward as the para-position of the fluorine atom is already defined. However, if substituted malonic acids were used, the electronic properties of the fluorinated phenyl group could influence the reactivity at different positions on the malonic acid backbone.

Comparative Analysis of Synthetic Routes for Related Fluorinated Diamide Analogues

A comparative analysis of the synthesis of this compound with its ortho- and meta-fluorinated analogues reveals the significant influence of the fluorine atom's position on the reaction's efficiency.

| Compound Name | Fluorine Position | Aniline Reactant | Typical Synthetic Challenges |

| This compound | para | 4-fluoroaniline | Moderate nucleophilicity of the amine may require optimized reaction conditions. |

| N,N'-bis(2-fluorophenyl)propanediamide | ortho | 2-fluoroaniline | Significant steric hindrance from the ortho-fluorine atom can impede the approach of the amine to the activated carboxylic acid, often leading to lower yields and requiring more forcing conditions. |

| N,N'-bis(3-fluorophenyl)propanediamide | meta | 3-fluoroaniline | The strong inductive effect of the meta-fluorine atom significantly reduces the nucleophilicity of the amine, potentially leading to slower reaction rates compared to the para-isomer. |

The synthesis of the ortho-isomer, N,N'-bis(2-fluorophenyl)propanediamide, is often the most challenging due to steric hindrance. The fluorine atom in the ortho position physically obstructs the nitrogen atom, making it more difficult for it to attack the electrophilic carbonyl carbon of the activated malonic acid derivative. This can result in lower yields and may necessitate the use of more potent coupling reagents or higher reaction temperatures.

For the meta-isomer, N,N'-bis(3-fluorophenyl)propanediamide, the primary challenge is the electronic effect. The fluorine atom at the meta position exerts a purely inductive electron-withdrawing effect, which strongly deactivates the amino group towards nucleophilic attack. This can lead to slower reaction kinetics compared to the para-isomer, where the mesomeric effect can partially mitigate the inductive withdrawal.

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Analysis of N,N'-bis(4-fluorophenyl)propanediamide and Its Structural Analogues

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available in crystallographic databases, extensive studies on its structural analogues, such as N,N'-bis(2-chlorophenyl)propanediamide and N,N'-bis(3-chlorophenyl)malonamide, provide significant insights into the likely solid-state conformation and intermolecular interactions. nih.govnih.gov

The solid-state conformation of propanediamides is characterized by the relative orientations of the two aryl amide groups. In the case of N,N'-bis(2-chlorophenyl)propanediamide, the two phenyl rings are not coplanar, exhibiting an interplanar angle of 58.0(1)°. nih.gov The amide groups themselves are also twisted relative to each other, with a dihedral angle of 65.0(2)° between the two amide planes. nih.gov This twisted conformation is a common feature in such molecules, arising from a balance of steric hindrance and the desire to maximize stabilizing intermolecular interactions.

The expected bond lengths and angles for this compound can be inferred from its analogues. For malonamide, the mean bond distances are approximately 1.507 Å for C-C, 1.334 Å for C-N, and 1.253 Å for C=O. rsc.org These values are typical for amide-containing structures.

Table 1: Comparison of Key Structural Parameters in Propanediamide Analogues

| Parameter | N,N'-bis(2-chlorophenyl)propanediamide nih.gov | N,N'-bis(3-chlorophenyl)malonamide nih.gov | Malonamide rsc.org |

| Interplanar angle between phenyl rings | 58.0(1)° | 21.5(1)° | N/A |

| Dihedral angle between amide groups | 65.0(2)° | 83.4(1)° and 87.4(1)° | ~40° and ~65° |

| C-C bond length (Å) | - | - | 1.507 (mean) |

| C-N bond length (Å) | - | - | 1.334 (mean) |

| C=O bond length (Å) | - | - | 1.253 (mean) |

Data for this compound is not available and is anticipated to be similar to these analogues.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific studies on the polymorphism of this compound have been reported, the potential for polymorphic behavior is inherent in its molecular structure.

The conformational flexibility of the propanediamide backbone, coupled with the possibility of different hydrogen bonding networks, creates an energetic landscape where multiple crystalline arrangements may be accessible. The presence of fluorine atoms can further influence crystal packing through weak C—H···F and F···F interactions, potentially leading to a variety of stable or metastable polymorphic forms. The study of polymorphism in related benzamides has revealed a rich diversity of crystal structures, underscoring the likelihood of similar behavior in this compound. dcu.ie

Spectroscopic Elucidation of Molecular Features and Dynamics

Spectroscopic techniques provide invaluable information about the molecular structure, bonding, and dynamic processes occurring in a compound. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are particularly powerful tools for characterizing this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure in solution. montana.edu For this compound, NMR is particularly useful for investigating dynamic processes, specifically the restricted rotation around the amide C-N bonds. colostate.edu Due to the partial double bond character of the amide linkage, rotation is hindered, which can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent if rotation were rapid. montana.edunih.gov

This phenomenon of slow rotation on the NMR timescale can give rise to isomers known as atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. nih.gov In the case of N,N'-diaryl amides, the steric bulk of the aryl groups can create a significant energy barrier to rotation, potentially allowing for the isolation or observation of stable atropisomers at room temperature. bris.ac.uk

Dynamic NMR (DNMR) studies, where spectra are acquired at various temperatures, can be employed to determine the energy barrier for this rotational process. mdpi.comnih.gov As the temperature is increased, the rate of rotation increases, leading to broadening of the distinct signals, which eventually coalesce into a single, averaged signal at a specific temperature known as the coalescence temperature. mdpi.com From this data, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. For typical amides, these barriers are in the range of 15–20 kcal/mol. colostate.edu The presence of bulky ortho-substituents on the phenyl rings would be expected to increase this barrier. bris.ac.uk

Table 2: Representative Rotational Barriers in Amide-Containing Compounds

| Compound | Rotational Barrier (ΔG‡) (kcal/mol) | Method |

| N,N-dimethylformamide | ~21 | Dynamic NMR |

| N-methyl-N-benzhydrylformamide | 19.5 | Dynamic NMR |

| Cyclohexyl N,N-dimethylcarbamate | ~15 | Dynamic NMR colostate.edu |

Specific data for this compound is not available but is expected to fall within a similar range, influenced by the electronic effects of the fluorine substituent.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. sapub.org These techniques are highly sensitive to changes in molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding. nih.gov

For this compound, the IR and Raman spectra are expected to be rich in information. Key vibrational modes include:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹, the position and shape of this band are highly sensitive to hydrogen bonding. rasayanjournal.co.in

C=O stretching (Amide I band): This is one of the most intense and characteristic bands in the IR spectrum of amides, usually appearing between 1630 and 1680 cm⁻¹. nih.gov Its frequency is influenced by the electronic environment and hydrogen bonding to the carbonyl oxygen.

N-H bending and C-N stretching (Amide II and III bands): These vibrations, appearing at lower frequencies, are also conformationally sensitive. pitt.edu

Aromatic C-H and C=C stretching: These bands, characteristic of the fluorophenyl rings, will also be present in the spectrum.

C-F stretching: A strong band associated with the carbon-fluorine bond is expected, typically in the 1000-1400 cm⁻¹ region.

By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. researchgate.net This allows for a thorough analysis of the conformational state of the molecule and the nature of the intermolecular interactions present in the solid state or in solution.

Table 3: Characteristic Vibrational Frequencies for Amides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3200-3400 | Sensitive to hydrogen bonding |

| Amide I (C=O Stretch) | 1630-1680 | Strong, characteristic band |

| Amide II (N-H Bend, C-N Stretch) | 1510-1570 | Conformationally sensitive |

| Amide III (C-N Stretch, N-H Bend) | 1250-1350 | Conformationally sensitive |

| C-F Stretch | 1000-1400 | Characteristic of fluorinated aromatics |

Microscopic and Surface Characterization of Supramolecular Assemblies

The ability of molecules to self-assemble into ordered supramolecular structures is fundamental to the development of new materials with tailored properties. The amide functional group is a powerful motif for directing self-assembly through hydrogen bonding. nih.govnih.gov While specific studies on the microscopic and surface characterization of this compound are not available, the principles of amide-driven self-assembly can be applied to predict its behavior.

The two N-H donor and two C=O acceptor sites on each molecule provide the basis for the formation of extended hydrogen-bonded networks. rsc.org Depending on the molecular conformation and the packing arrangement, these interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures. rsc.org The fluorophenyl groups can also participate in aryl-aryl stacking interactions, further stabilizing the supramolecular assembly.

Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) could be employed to visualize the self-assembled structures of this compound on various surfaces. These methods would provide direct evidence of the formation of ordered monolayers or more complex nanostructures, offering insights into the interplay of hydrogen bonding and other non-covalent interactions in directing the assembly process.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N,N'-bis(4-fluorophenyl)propanediamide, DFT calculations would be instrumental in understanding its fundamental chemical and physical properties. However, specific studies applying this method to the target molecule could not be located. Such research would typically involve geometry optimization to find the most stable three-dimensional structure and frequency calculations to confirm it as a true energy minimum.

Analysis of Electronic Structure, Molecular Orbitals, and Electrostatic Potential

Detailed analysis of the electronic properties of this compound is not available. A computational study would typically involve the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability nih.govresearchgate.net.

Furthermore, a Molecular Electrostatic Potential (MEP) map would reveal the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for predicting how the molecule would interact with other chemical species researchgate.netresearchgate.net. Without specific research, these electronic characteristics remain undetermined.

Theoretical Prediction and Interpretation of Spectroscopic Signatures

While experimental spectroscopic data may exist, theoretical predictions of spectra for this compound are not found in the searched literature. DFT calculations are frequently used to compute theoretical vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra researchgate.netmdpi.com. Comparing these theoretical spectra with experimental results allows for precise assignment of vibrational modes and chemical shifts, providing a deeper understanding of the molecular structure .

Quantum Chemical Topology: QTAIM, NCI, and Reduced Density Gradient (RDG) Analyses

Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Reduced Density Gradient (RDG) analysis are sophisticated computational tools used to visualize and quantify weaker intermolecular interactions such as hydrogen bonds and van der Waals forces. These analyses are fundamental to understanding the supramolecular chemistry of a compound.

Quantitative Characterization of Intermolecular Interactions

No studies applying QTAIM, NCI, or RDG analyses to this compound have been found. Such an investigation would characterize the specific non-covalent interactions that govern how the molecules recognize and bind to one another in the solid state. This includes identifying bond critical points and analyzing the electron density at these points to determine the nature and strength of interactions like N-H···O hydrogen bonds, which are common in amide-containing structures, as well as potential C-H···F and π-π stacking interactions nih.gov.

Future Research Directions and Potential Applications in Advanced Chemical Systems

N,N'-bis(4-fluorophenyl)propanediamide in Hydrogen-Bonded Organic Framework (HOF) Architectures

Hydrogen-Bonded Organic Frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. mdpi.comnih.gov The design of HOFs relies on the predictable self-assembly of organic synthons into stable, extended networks. semanticscholar.org The structural features of this compound make it an excellent candidate for the construction of novel HOFs. The amide functionalities provide robust and directional N-H···O hydrogen bonds, which are fundamental to the creation of stable frameworks.

The rational design of HOFs using this compound as a synthon (a structural unit within a molecule that is formed or can be formed by a known or conceivable synthetic operation) involves leveraging its inherent molecular properties.

Hydrogen Bonding Sites: The molecule possesses two amide N-H groups (hydrogen bond donors) and two carbonyl C=O groups (hydrogen bond acceptors). This arrangement allows for the formation of predictable and resilient hydrogen-bonding patterns, such as chains or sheets, which are essential for building up a 3D framework.

Fluorine Interactions: The fluorine atoms on the phenyl rings can participate in weaker, non-covalent interactions, such as C-H···F hydrogen bonds or dipole-dipole interactions, which can further stabilize the HOF architecture.

The synthesis of HOFs from this synthon would typically involve crystallization from appropriate solvents, where the controlled self-assembly process is guided by the formation of intermolecular hydrogen bonds. The choice of solvent is critical, as it can influence the final crystalline structure and porosity of the resulting framework.

This compound as a Ligand in Coordination Chemistry and Metal-Organic Systems

The amide groups in this compound also present potential coordination sites for metal ions, enabling its use as a ligand in the synthesis of coordination complexes and metal-organic systems. rsc.org The interaction of such ligands with metal centers can lead to the formation of discrete molecules, coordination polymers, or robust Metal-Organic Frameworks (MOFs) with diverse functionalities. mdpi.comresearchgate.net

The design of this compound as a ligand is governed by several key principles of coordination chemistry. nih.gov

Donor Atoms: The primary donor sites are the oxygen atoms of the amide carbonyl groups. These are classified as hard donors, making them particularly suitable for coordinating with hard Lewis acidic metal ions such as those from the alkali, alkaline earth, and early transition metals, as well as lanthanides. nih.gov

Chelation: The propanediamide backbone allows the two carbonyl oxygen atoms to coordinate to a single metal center simultaneously, forming a stable six-membered chelate ring. Chelation significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands.

Electronic and Steric Tuning: The electron-withdrawing nature of the 4-fluorophenyl substituents modulates the electron density on the carbonyl oxygen atoms, thereby influencing the strength of the metal-ligand bond. These bulky terminal groups also provide steric hindrance around the metal center, which can control the coordination number and geometry of the complex, potentially stabilizing lower coordination numbers. nih.govnih.gov

This compound can adopt several coordination modes, leading to a variety of metal-organic architectures. The specific mode is influenced by the nature of the metal ion, the reaction stoichiometry, and the presence of co-ligands or counter-ions.

The elucidation of these coordination modes and the nature of the metal-ligand interactions relies on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: Coordination of the amide carbonyl oxygen to a metal center typically results in a shift of the C=O stretching frequency to a lower wavenumber. The magnitude of this shift provides insight into the strength of the metal-oxygen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide information about the binding event in solution.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Resulting Structure |

| Monodentate | Only one of the two carbonyl oxygen atoms coordinates to a metal center. | Simple coordination complex. |

| Bidentate Chelating | Both carbonyl oxygen atoms coordinate to the same metal center, forming a stable six-membered ring. | Discrete mononuclear complex. |

| Bidentate Bridging | The ligand bridges two different metal centers, with each carbonyl oxygen coordinating to a separate metal ion. | Dinuclear complexes, 1D coordination polymers, or extended 2D/3D MOFs. |

Development of Analogues for Targeted Structural and Interaction-Driven Chemical Applications

The systematic modification of the this compound structure allows for the development of analogues with fine-tuned properties for specific applications. nih.govmdpi.com Rational design strategies can be employed to target desired structural outcomes or enhance specific intermolecular interactions.

Key strategies for analogue development include:

Varying the Linker: The length and rigidity of the linker between the two amide groups can be altered. Replacing the flexible propane (B168953) unit with shorter (ethane) or longer (butane, pentane) alkyl chains would change the distance and relative orientation of the coordinating groups, affecting the chelate ring size and the ability to bridge metal centers. Introducing a rigid aromatic linker (e.g., phenylene) would create a more pre-organized ligand, potentially leading to more predictable framework topologies.

Modifying Aryl Substituents: The 4-fluoro substituent can be replaced with other groups to modulate the ligand's electronic properties and introduce new interaction sites. For example, replacing fluorine with chlorine or bromine could introduce halogen bonding capabilities. uni.lu Electron-donating groups (e.g., methyl) or further electron-withdrawing groups (e.g., nitro) would alter the basicity of the carbonyl oxygen donors. nih.gov

Introducing Additional Functional Groups: Incorporating other functional groups onto the phenyl rings or the linker could provide secondary binding sites for multi-metal coordination or introduce specific functionalities like luminescence or catalytic activity.

Table 2: Proposed Analogues and Their Design Rationale

| Structural Modification | Example Analogue | Rationale for Design |

| Linker Modification | N,N'-bis(4-fluorophenyl)ethanediamide | Shorter linker, forms a 5-membered chelate ring, potentially altering metal ion selectivity. |

| N,N'-bis(4-fluorophenyl)terephthalamide | Rigid aromatic linker, pre-organized structure for predictable assembly of MOFs. | |

| Aryl Group Substitution | N,N'-bis(4-chlorophenyl)propanediamide | Introduces potential for halogen bonding interactions to direct supramolecular assembly. |

| N,N'-bis(4-methoxyphenyl)propanediamide | Electron-donating group increases basicity of carbonyl oxygen, strengthening metal-ligand bond. | |

| Functional Group Addition | N,N'-bis(3-amino-4-fluorophenyl)propanediamide | Adds a secondary coordination site (amino group) for heterometallic systems or post-synthetic modification. |

Emerging Theoretical and Experimental Paradigms in Amide-Based Supramolecular Chemistry

Research into amide-based systems like this compound is increasingly supported by advanced theoretical and experimental methods that provide deeper insight into their behavior.

Theoretical and Computational Paradigms: Density Functional Theory (DFT) and other computational methods are becoming indispensable for predicting the geometry, stability, and electronic structure of both hydrogen-bonded assemblies and metal complexes. nih.gov Molecular dynamics simulations can model the self-assembly process in solution, providing insights into the pathways and intermediates that lead to the final supramolecular structure. rsc.org These theoretical tools allow for the in-silico screening of potential analogues and the rationalization of experimental outcomes, accelerating the discovery of new materials.

Experimental Paradigms: Advances in experimental techniques are enabling a more detailed understanding of amide-based supramolecular systems. In-situ monitoring techniques, such as variable-temperature NMR or UV-Vis spectroscopy, can track the formation of assemblies in real-time. nih.gov The field of systems chemistry explores how complex functions can emerge from the interactions of multiple molecular components in a dynamic network, a paradigm that is highly relevant to the multicomponent self-assembly of HOFs and MOFs. acs.org Furthermore, solvent-free synthesis methods, such as mechanochemistry (grinding or milling), are emerging as sustainable alternatives for producing amide-based compounds and their coordination complexes, often leading to the discovery of novel crystalline phases. rsc.org

The convergence of these powerful predictive and analytical tools promises to unlock the full potential of this compound and its analogues in the creation of next-generation functional materials.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for N,N'-bis(4-fluorophenyl)propanediamide, and how are impurities minimized? A: The compound is typically synthesized via a two-step process:

Amide Coupling : React propanedioic acid with 4-fluoroaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF.

Purification : Recrystallization from ethanol or acetonitrile removes unreacted precursors. Impurities (e.g., mono-substituted intermediates) are monitored via TLC and minimized by stoichiometric control (2:1 molar ratio of 4-fluoroaniline to propanedioic acid) .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–78% (after purification) |

| Common Impurities | Mono-amide derivative (<2% by HPLC) |

Advanced Structural Characterization

Q: How can discrepancies between experimental and computational NMR data for this compound be resolved? A: Discrepancies often arise from solvent effects or conformational flexibility. Methodological steps include:

DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level and compute NMR chemical shifts using the gauge-including atomic orbital (GIAO) method.

Solvent Modeling : Include solvent effects (e.g., DMSO or CDCl3) via the polarizable continuum model (PCM).

Dynamic Effects : Perform molecular dynamics (MD) simulations to account for rotational barriers in the propanediamide backbone .

Example : Experimental NMR shifts for carbonyl groups (168–170 ppm) may deviate from DFT predictions (165–167 ppm) due to hydrogen bonding in polar solvents .

Basic Crystallographic Analysis

Q: What challenges arise when determining the crystal structure of this compound using SHELX? A: Key challenges include:

Disorder in Aromatic Rings : Fluorophenyl groups may exhibit rotational disorder. Mitigate by collecting low-temperature (100 K) data.

Hydrogen Bonding Networks : Use SHELXL’s restraints for O–H···O and N–H···O interactions.

Twinned Crystals : Test for twinning via PLATON’s TWINABS and refine using the HKLF5 format .

Advanced Degradation Pathways

Q: How can LC-MS/MS elucidate the degradation products of this compound under acidic conditions? A:

Forced Degradation : Reflux the compound in 0.1 M HCl at 60°C for 24 hours.

LC-MS/MS Analysis : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Major degradation products include:

- Bis(4-fluorophenyl)methanol (m/z 233.1, [M+H]), formed via hydrolysis of the amide bond.

- 4-Fluoroaniline (m/z 112.1), detected via MRM transitions .

Biological Activity Profiling

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A:

Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC50 typically >100 µM for non-toxic derivatives) .

Note : Fluorophenyl groups enhance membrane permeability but may reduce solubility—pre-solubilize in DMSO (<0.1% final concentration).

Computational Modeling for Drug Design

Q: How can QSAR models guide the optimization of this compound derivatives? A:

Descriptor Selection : Include logP, polar surface area, and H-bond acceptor/donor counts.

Activity Cliffs : Identify critical substituents (e.g., replacing fluorine with trifluoromethyl enhances hydrophobicity but may reduce bioavailability).

Validation : Use leave-one-out cross-validation (Q > 0.6) and external test sets .

Stability and Storage

Q: What conditions accelerate the oxidative degradation of this compound? A:

- Light Exposure : UV irradiation (254 nm) generates radicals, leading to C–F bond cleavage.

- Temperature : Store at –20°C under argon; room temperature storage in air reduces stability by 30% over 6 months .

Advanced Analytical Techniques

Q: How does high-resolution mass spectrometry (HRMS) confirm the molecular formula of this compound? A:

- Exact Mass : Calculated for CHFNO: 294.0871.

- HRMS (ESI+) : Observed m/z 295.0943 [M+H], error <2 ppm.

- Isotopic Pattern : Confirm dual fluorine atoms via M+2 peak intensity (~22% of M) .

Handling Contradictory Data

Q: How should researchers address conflicting IR vibrational assignments for this compound? A:

Experimental Replication : Ensure consistent sample preparation (KBr pellets vs. ATR).

DFT Frequency Scaling : Apply a scaling factor (0.961–0.967) to computed frequencies.

Mode Visualization : Use GaussView or VMD to animate vibrational modes and assign peaks (e.g., 1650 cm for C=O stretch) .

Toxicity and Safety

Q: What in vitro assays are recommended for assessing the genotoxicity of this compound? A:

- Ames Test : Use Salmonella typhimurium TA98 and TA100 strains (± metabolic activation).

- Micronucleus Assay : Evaluate chromosomal damage in CHO-K1 cells.

Note : Fluorinated aromatics may intercalate DNA—preliminary data suggest low mutagenicity (IC50 > 50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.